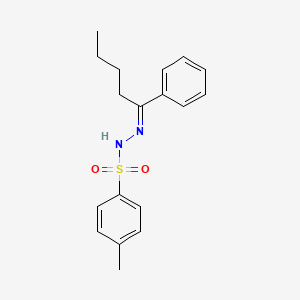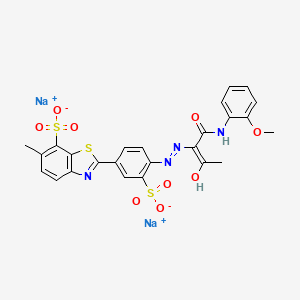
Directyellow27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical structure includes a ketone group and a pyridine ring, contributing to its vibrant yellow color.
Direct Yellow 27: (C.I. 13950) is an organic synthetic dye commonly used in the textile, paper, and leather industries. It belongs to the class of direct dyes, which can bind directly to cellulose fibers without the need for a mordant.
Métodos De Preparación
- The synthesis of Direct Yellow 27 involves several steps:
Step 1: Benzylamine reacts with ammonium sulfate under acidic conditions to form benzaldehyde aniline.
Step 2: Benzaldehyde aniline undergoes oxidation, treatment with sodium sulfate, and diazotization to yield the azo compound, pyrazolyl diazo benzaldehyde.
Step 3: Acylation of pyrazolyl diazo benzaldehyde leads to the formation of Direct Yellow 27.
- Optimization and improvements in reaction conditions enhance the synthetic efficiency.
Análisis De Reacciones Químicas
Reactions: Direct Yellow 27 can participate in various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Reduction may yield colorless or lighter derivatives, while oxidation can lead to degradation.
Aplicaciones Científicas De Investigación
Textile Industry: Direct Yellow 27 is widely used for dyeing cotton, rayon, and other cellulose-based fibers due to its good solubility and colorfastness.
Paper Industry: It imparts bright yellow hues to paper products.
Biological Research: Researchers use it as a staining agent for cell visualization.
Environmental Applications: It can be employed in water quality testing and monitoring.
Photographic Industry: Direct Yellow 27 has applications in color photography.
Mecanismo De Acción
- The exact mechanism of Direct Yellow 27’s effects is not extensively studied.
- It likely interacts with cellular components, affecting their function or structure.
- Further research is needed to elucidate specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other direct dyes, such as Direct Yellow 4 and Direct Yellow 12, share similarities in structure and application.
Uniqueness: Direct Yellow 27 stands out due to its specific shade of yellow and favorable properties.
Remember that Direct Yellow 27 is sensitive to water hardness and can exhibit color changes in the presence of copper and iron ions. Safety precautions include avoiding skin and eye contact
Propiedades
Fórmula molecular |
C25H20N4Na2O9S3 |
|---|---|
Peso molecular |
662.6 g/mol |
Nombre IUPAC |
disodium;2-[4-[[(Z)-3-hydroxy-1-(2-methoxyanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C25H22N4O9S3.2Na/c1-13-8-10-18-22(23(13)41(35,36)37)39-25(27-18)15-9-11-17(20(12-15)40(32,33)34)28-29-21(14(2)30)24(31)26-16-6-4-5-7-19(16)38-3;;/h4-12,30H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2/b21-14-,29-28?;; |
Clave InChI |
VHKQQPDOJAIOKS-VNWOPPERSA-L |
SMILES isomérico |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=N/C(=C(/C)\O)/C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



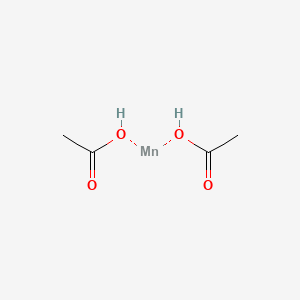

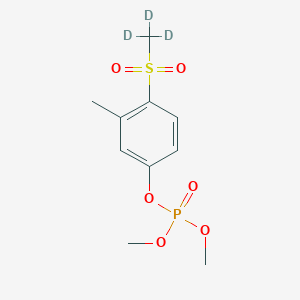
![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)
![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
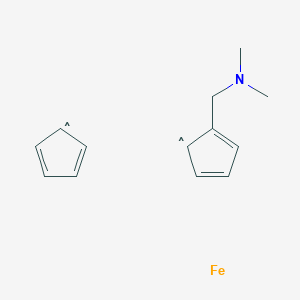
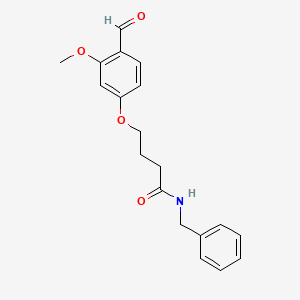
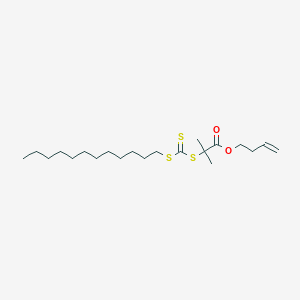
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)


![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)
